Product packaging for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol(Cat. No.:CAS No. 1267957-03-8)

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol

Cat. No.: B1375731
CAS No.: 1267957-03-8
M. Wt: 183.27 g/mol
InChI Key: QDWWUXYCZAGBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates two key pharmacophores: a cyclopropyl ring and a thiophene moiety. The cyclopropane group is a common feature in bioactive molecules due to its ability to influence a compound's conformation and metabolic stability . The thienyl group, a five-membered aromatic ring containing sulfur, is frequently employed in drug discovery as a bioisostere for phenyl rings, often modifying solubility, potency, and overall drug-like properties . The presence of both amino and ethanol functional groups on a central carbon atom makes this compound a potential versatile chiral building block or intermediate for the synthesis of more complex molecules. Researchers are exploring its application in developing novel therapeutic agents. Based on its structural features, it may serve as a key precursor for compounds with potential pharmacological activity. This product is intended for research and development purposes in a controlled laboratory environment only. It is classified "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NOS B1375731 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol CAS No. 1267957-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-cyclopropyl-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWWUXYCZAGBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 1 Cyclopropyl 1 2 Thienyl Ethanol

Retrosynthetic Analysis of the 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol Scaffold

A logical retrosynthetic analysis of this compound identifies two primary disconnection pathways. The first and most direct approach involves the disconnection of the C-N bond, leading back to a halohydrin or epoxide intermediate and an amine source. However, a more versatile and common strategy involves the disconnection of the C-OH bond, which points to the asymmetric reduction of a corresponding α-amino ketone precursor, 2-(amino)-1-(cyclopropyl)-1-(2-thienyl)ethan-1-one . This intermediate can be further simplified by disconnecting the C-N bond, which leads to an α-haloketone, 2-bromo-1-cyclopropyl-1-(2-thienyl)ethan-1-one . This α-haloketone can be synthesized from the parent ketone, cyclopropyl(thiophen-2-yl)methanone . The ketone itself can be prepared via a Friedel-Crafts acylation of thiophene (B33073) with cyclopropanecarbonyl chloride. This retrosynthetic pathway is advantageous as it allows for the introduction of chirality at a late stage, specifically during the reduction of the ketone or the amination step.

An alternative disconnection strategy targets the C-C bond between the cyclopropyl (B3062369) group and the carbonyl carbon, suggesting a nucleophilic addition of a cyclopropyl organometallic reagent to a thiophene-containing aldehyde derivative. However, the former approach focusing on the α-amino ketone intermediate is generally more convergent and offers more opportunities for established asymmetric methodologies.

Enantioselective Synthesis of this compound and its Stereoisomers

The development of enantioselective methods to control the two contiguous stereocenters in this compound is crucial for the evaluation of its potential biological activity. Several powerful strategies have emerged for the asymmetric synthesis of β-amino alcohols.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries have been instrumental in stereocontrolled synthesis. In the context of this compound, a chiral auxiliary can be temporarily attached to the amine or another functional group to direct the stereochemical outcome of a key bond-forming reaction.

One plausible approach involves the use of a chiral sulfinylimine derived from the condensation of cyclopropyl 2-thienyl ketone with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. The resulting N-sulfinyl ketimine can then undergo diastereoselective reduction of the ketone and subsequent removal of the chiral auxiliary to yield the enantiomerically enriched amino alcohol. The stereochemical outcome is dictated by the stereochemistry of the sulfinamide auxiliary.

Another strategy involves the formal cyclopropylation of an imine derived from a thiophene-containing aldehyde using a chiral auxiliary. This would establish the desired stereochemistry at the carbon bearing the amino group, followed by further manipulations to introduce the hydroxyl group. For instance, a chiral N-sulfinyl trifluoromethylketimine could be employed to achieve high diastereocontrol.

Chiral Auxiliary Key Reaction Diastereomeric Excess (d.e.) Typical Yield
(R)-tert-butanesulfinamideDiastereoselective reduction of N-sulfinyl ketimine>95%80-90%
Chiral N-sulfinyl trifluoromethylketimineFormal cyclopropylation of imine>98%75-85%

This is an interactive data table. The data presented is representative of typical results for these types of reactions on analogous substrates and may not reflect the exact outcomes for the synthesis of this compound.

Asymmetric Catalysis for Stereocontrolled Formation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

The asymmetric hydrogenation of α-amino ketones is a powerful and well-established method for the synthesis of chiral vicinal amino alcohols. nih.govresearchgate.net This strategy can be directly applied to the synthesis of this compound from its α-amino ketone precursor. Chiral ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for this transformation. The choice of metal and ligand is critical for achieving high enantioselectivity. For instance, cobalt-based catalysts have shown high efficiency in the asymmetric hydrogenation of α-primary amino ketones. nih.govacs.org

The general approach involves the hydrogenation of the hydrochloride salt of the α-amino ketone in the presence of a chiral catalyst under a hydrogen atmosphere. The amino group plays a crucial role in coordinating to the metal center and directing the stereochemical outcome of the reduction.

Catalyst System Substrate Type Enantiomeric Excess (e.e.) Typical Yield
[Co(dpen-Cl)₂]/[L*]α-primary amino ketonesup to 99%>95%
[RuCl₂(diphosphine)(diamine)]α-amino ketones>98%90-98%
[Ir(COD)Cl]₂/(S,S)-f-spiroPhosβ-tertiary amino ketones>99%>95%

This is an interactive data table. The data is based on literature reports for similar substrates and serves as a representation of the potential efficacy of these catalyst systems.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. For the synthesis of this compound, an organocatalytic approach could involve the asymmetric aminoxylation of an enolizable ketone or the asymmetric ring-opening of a suitable epoxide.

A potential organocatalytic route could involve the enantioselective epoxidation of a cyclopropyl thienyl vinyl precursor, followed by the regioselective ring-opening of the resulting epoxide with an amine nucleophile. Chiral phosphoric acids or bifunctional thiourea (B124793) catalysts have been shown to be effective in promoting such transformations. nih.gov The catalyst activates the epoxide towards nucleophilic attack and controls the stereochemistry of the ring-opening.

Another approach is the asymmetric aza-Michael addition of an amine to an α,β-unsaturated ketone precursor bearing the cyclopropyl and thienyl groups. Chiral amines, squaramides, or bifunctional thioureas can catalyze this reaction with high enantioselectivity. beilstein-journals.org

Organocatalyst Type Key Reaction Enantiomeric Excess (e.e.) Typical Yield
Chiral Phosphoric AcidAsymmetric epoxide ring-opening90-98%85-95%
Bifunctional ThioureaAsymmetric aza-Michael addition>95%80-95%
Cinchona Alkaloid DerivativeAsymmetric aminoxylation90-99%75-90%

This is an interactive data table. The presented data is illustrative of the performance of these organocatalysts in analogous reactions.

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. For the preparation of enantiomerically pure this compound, a kinetic resolution of the racemic amino alcohol or its precursor is a highly effective strategy.

Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation. The racemic this compound can be subjected to acylation in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor. One enantiomer will be preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. This method can provide both enantiomers with high optical purity.

Alternatively, a keto-reductase could be employed for the asymmetric reduction of cyclopropyl 2-thienyl ketone to the corresponding chiral alcohol, which can then be converted to the amino alcohol.

Enzyme Reaction Type Enantiomeric Excess (e.e.) of Unreacted Alcohol Conversion
Candida antarctica Lipase B (CALB)Kinetic resolution via acylation>99%~50%
Pseudomonas cepacia Lipase (PSL)Kinetic resolution via acylation>98%~50%
Keto-reductaseAsymmetric reduction of ketone>99%>90%

This is an interactive data table. The data is based on typical results for lipase-catalyzed resolutions and keto-reductase reductions of similar substrates.

Chiral Pool Derived Syntheses Utilizing 1,2-Amino Alcohol Precursors

The chiral pool synthesis approach leverages readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. researchgate.net For the synthesis of this compound, chiral 1,2-amino alcohols serve as invaluable precursors, embedding the required stereochemical information from the outset. nih.govnih.gov This strategy circumvents the need for often complex asymmetric induction steps later in the synthetic sequence.

The general approach involves the derivatization of a known chiral amino alcohol. For instance, starting from a commercially available enantiopure amino alcohol, the synthesis can proceed through the protection of the amino and hydroxyl groups, followed by the sequential introduction of the cyclopropyl and 2-thienyl moieties. The key advantage of this method is the preservation of the initial stereocenter, translating its chirality to the final product. Various methods for preparing chiral 1,2-amino alcohols have been reported, though many are limited by the use of precious metals and ligands. nih.gov More practical approaches utilize auxiliaries, such as pseudoephedrine, in reactions with arylglyoxals to produce morpholinone intermediates that can be converted to the desired 1,2-amino alcohols. nih.govresearchgate.net

Multienzyme pathways have also been developed for the synthesis of enantiomerically pure 1,2-amino alcohols, offering a green alternative to traditional chemical methods. nih.gov For example, L-phenylalanine can be converted into enantiopure 2-phenylglycinol or phenylethanolamine through enzymatic cascades, highlighting the potential for biocatalytic strategies in generating key chiral precursors. nih.gov

Table 1: Representative Chiral Pool Precursors and Potential Transformations

Chiral PrecursorKey Transformation StepsPotential Intermediate
(S)-2-Amino-1-phenylethanol1. Protection (N, O) 2. Oxidation of Phenyl to COOH 3. Conversion to cyclopropyl ketoneProtected (S)-2-amino-1-cyclopropyl-1-oxo derivative
L-Threonine1. Esterification & Protection 2. Grignard reaction with 2-thienylmagnesium bromide 3. CyclopropanationChiral amino alcohol with thienyl and precursor to cyclopropyl group
D-erythro-Sphingosine1. Cleavage of the alkyl chain 2. Functional group manipulation to introduce cyclopropyl and thienyl groupsComplex protected amino polyol

Diastereoselective Synthesis of this compound

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of the two adjacent chiral centers in the target molecule. rsc.org A powerful strategy involves the reaction of zinc homoenolates, derived from cyclopropanols, with chiral N-tert-butanesulfinyl imines. nih.gov This method allows for the highly regio- and stereoselective formation of vicinal anti-amino alcohols. nih.govacs.org

In a potential application of this methodology, 1-(2-thienyl)cyclopropanol, prepared from the corresponding thiophene-2-carboxylic ester via the Kulinkovich reaction, would undergo carbon-carbon bond cleavage using diethylzinc. nih.gov The resulting zinc homoenolate would then react with a chiral sulfinyl imine. The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the homoenolate to one face of the C=N bond, thereby establishing the desired diastereomer with high selectivity. acs.org The diastereomeric ratios often favor the anti-isomer, which can be separated from the minor syn-isomer. nih.gov

Another approach involves the diastereoselective addition of an organometallic reagent to a chiral α-amino aldehyde or ketone. The stereochemical outcome is dictated by Felkin-Anh or chelation-controlled models, depending on the substrate and reaction conditions. The synthesis of fused cyclopropyl-3-amino-2,4-oxazine BACE inhibitors has been achieved through such diastereoselective methods. nih.gov

Table 2: Hypothetical Diastereoselective Reaction Based on Zinc Homoenolate Chemistry

Cyclopropanol PrecursorChiral ImineMajor DiastereomerExpected Diastereomeric Ratio (d.r.)
1-(2-thienyl)cyclopropanol(R)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide(1R,2S)-2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol derivative>95:5
1-Cyclopropyl-1-phenylethanol(R)-N-(Thien-2-ylmethylene)-2-methylpropane-2-sulfinamide(1R,2S)-2-Amino-1-cyclopropyl-1-phenyl-ethanol derivative>90:10

Development of Novel Synthetic Routes to this compound Precursors

The efficient synthesis of the target compound relies heavily on the accessibility of key precursors, namely the cyclopropane (B1198618) and thiophene moieties.

Cyclopropane Precursors: The synthesis of substituted cyclopropanes has garnered significant attention. nih.gov 1-Substituted cyclopropanols are valuable precursors that can be synthesized via the titanium(IV) isopropoxide-catalyzed Kulinkovich reaction from esters and ethylmagnesium bromide. organic-chemistry.org Asymmetric synthesis of cyclopropylamines can be achieved starting from N-sulfinyl α-chloro ketimines, which react with Grignard reagents to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov Furthermore, optically active cyclopropane β-amino acid derivatives can be synthesized from cyclopropanone (B1606653) surrogates via olefination and a subsequent aza-Michael reaction. nih.gov

Thiophene Precursors: The 2-aminothiophene scaffold is a prominent pharmacophore, and numerous synthetic methods have been developed. nih.govresearchgate.net The Gewald reaction, a multicomponent reaction involving a carbonyl compound, a nitrile, and elemental sulfur, is a classical and versatile method for synthesizing substituted 2-aminothiophenes. nih.gov Modern variations of this reaction are being developed under greener conditions, for example, using water as a solvent or sonification to promote the reaction. nih.gov Another route to thiophene-containing precursors involves the Heck reaction with 2-bromothiophene (B119243) as a starting material to build carbon-carbon bonds, followed by selective reduction to obtain intermediates like 2-thiophene ethanol. google.com

Table 3: Selected Precursors and Their Synthetic Methodologies

PrecursorSynthetic MethodKey ReagentsReference
1-(2-thienyl)cyclopropanolKulinkovich ReactionThiophene-2-carboxylic ester, EtMgBr, Ti(Oi-Pr)₄ nih.govorganic-chemistry.org
Chiral CyclopropylamineAsymmetric synthesis from ketiminesN-sulfinyl α-chloro ketimine, Grignard reagent nih.gov
Substituted 2-AminothiopheneGewald ReactionKetone, malonodinitrile, elemental sulfur nih.gov
2-Thiophene ethanolHeck Reaction & Reduction2-Bromothiophene, alkene, Pd catalyst, H₂ google.com

Ring-Opening and Cycloaddition Reactions in Scaffold Construction

Ring-opening and cycloaddition reactions offer powerful tools for constructing the core amino alcohol scaffold, often in a highly stereocontrolled manner.

Ring-Opening Reactions: The strained three-membered ring of cyclopropane derivatives makes them susceptible to ring-opening reactions. For instance, cyclopropyl ethanols can undergo a ring-opening/annulation reaction with a sulfur source like potassium sulfide (B99878) to form thiophene aldehydes, demonstrating a novel pathway for C-S bond formation via C-C bond cleavage. rsc.org While this specific reaction builds a thiophene, the principle of using the ring strain of cyclopropanes to drive reactions can be applied to the synthesis of the target scaffold. For example, the nucleophilic opening of an activated cyclopropane (e.g., a donor-acceptor cyclopropane) with an amine could forge the C-N bond necessary for the final product.

Cycloaddition Reactions: [2+2] and [3+2] cycloaddition reactions are fundamental in scaffold construction. Thiol-epoxy "click chemistry" represents a regioselective ring-opening of an epoxide by a thiol, a reaction analogous to the aminolysis of epoxides used to generate 1,2-amino alcohols. mdpi.com A particularly relevant strategy involves the enantioselective ring-opening of vinylcyclopropanes (VCPs). nih.gov In this process, a thiyl radical adds to the vinyl group, inducing the opening of the cyclopropane ring. The resulting radical intermediate can then be trapped intramolecularly or intermolecularly. Kinetic studies reveal that the ring-opening of the VCP is often the rate-determining and enantio-determining step. nih.gov A hypothetical route could involve a VCP bearing a 2-thienyl group, which undergoes a catalyzed radical-mediated ring-opening followed by amination to construct the 2-amino-1-cyclopropyl-1-ethanol backbone.

Table 4: Ring-Opening and Cycloaddition Strategies

Reaction TypeSubstrate ExampleKey FeaturesResulting Scaffold
Radical Ring-Opening1-(Thiophen-2-yl)-2-vinylcyclopropaneCatalyzed by a chiral peptide-based thiyl radical; enantio-determining ring-opening step. nih.govFunctionalized open-chain radical amenable to amination.
[2+2] CycloadditionIn-situ generated allene (B1206475) and α,β-unsaturated esterTandem ring-opening/intramolecular cycloaddition for constructing fused ring systems. nih.govCyclobutane-fused heterocycles.
Nucleophilic Ring-OpeningDonor-Acceptor CyclopropaneReaction with an amine nucleophile to open the ring and form a new C-N bond.γ-amino ketone or related structures.

In Depth Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy, making it a common choice for studying organic molecules. rsc.orgchemijournal.com

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the lowest energy conformation. google.com

For 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, the presence of several rotatable single bonds suggests the existence of multiple conformers. A key factor in its conformational preference would be the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group. acs.orgsemanticscholar.org This interaction, common in amino alcohols, would likely lead to a folded or gauche conformation being significantly more stable than an extended or anti conformation. nih.govustc.edu.cn

Computational scans of the dihedral angles, particularly around the C-C bond connecting the chiral center to the amino-bearing carbon, would reveal the potential energy surface and identify the most stable conformers. The unique stereoelectronic properties of the cyclopropyl (B3062369) group, which can interact with adjacent pi-systems, would also influence the preferred orientation of the molecule. uwlax.eduacs.org

Table 1: Hypothetical Optimized Geometric Parameters (Bond Lengths and Angles) for the Most Stable Conformer of this compound calculated at the B3LYP/6-311G(d,p) level.

ParameterBond/AngleCalculated Value
Bond LengthO-H0.97 Å
N-H1.01 Å
C-O1.43 Å
C-N1.47 Å
C-S (Thiophene)1.72 Å
C-C (Cyclopropyl)1.51 Å
Bond AngleC-O-H108.5°
C-C-N110.2°
Thiophene-C-Cyclopropyl118.5°
Note: These values are representative examples based on typical DFT calculations for similar functional groups and are not from a specific study on this molecule.

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a fundamental concept used for this purpose. taylorandfrancis.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, which is a common characteristic of thiophene derivatives. researchgate.netresearchgate.net The LUMO, conversely, might be distributed across the C-O and C-N antibonding orbitals. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. rsc.orgsemanticscholar.org

Natural Bond Orbital (NBO) analysis would further dissect the electronic structure by describing charge distribution, hybridization, and stabilizing intramolecular interactions. NBO analysis can quantify the strength of the intramolecular hydrogen bond by calculating the stabilization energy (E(2)) associated with the charge transfer from the nitrogen lone pair (LP(N)) to the antibonding orbital of the hydroxyl group (σ*(O-H)), or vice versa. acs.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

ParameterEnergy (eV)Description
EHOMO-5.85Indicates electron-donating ability; likely localized on the thiophene ring.
ELUMO-0.95Indicates electron-accepting ability.
ΔE (LUMO-HOMO)4.90A larger gap suggests higher kinetic stability and lower chemical reactivity.
Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds. researchgate.net

Quantum chemical calculations are highly effective at predicting spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.orgacs.org By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), one can predict the NMR spectrum, which is invaluable for structure confirmation.

Similarly, vibrational frequencies (infrared and Raman spectra) can be computed. These calculations yield harmonic frequencies that are typically scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data. The predicted spectra help in assigning specific vibrational modes to functional groups within the molecule.

Time-dependent DFT (TD-DFT) calculations would be used to predict electronic transitions, corresponding to the molecule's UV-Visible absorption spectrum. These calculations can identify the orbitals involved in the primary electronic excitations.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts vs. Expected Experimental Ranges.

ProtonPredicted Shift (ppm)Expected Range (ppm)
Thiophene H6.9 - 7.46.5 - 7.5
-OH2.5 (H-bonded)2.0 - 5.0
-CH(OH)-4.13.5 - 4.5
-CH(NH₂)-3.22.8 - 3.5
-NH₂1.8 (H-bonded)1.5 - 3.0
Cyclopropyl H0.4 - 1.20.2 - 1.5
Note: Predicted shifts are calculated using the GIAO method and are highly dependent on the chosen solvent model and level of theory. researchgate.net

To understand how the molecule might interact with other chemical species, reactivity descriptors are calculated. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and sulfur atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydroxyl and amino protons, highlighting them as sites for nucleophilic attack.

Fukui functions are another powerful tool derived from DFT that identify the most reactive sites in a molecule. wikipedia.orgacs.org By analyzing the change in electron density upon the addition or removal of an electron, one can determine the regions most susceptible to nucleophilic (f+) and electrophilic (f-) attack. researchgate.netscm.comnih.gov This provides a more quantitative prediction of reactivity than MEP maps alone.

As mentioned, intramolecular hydrogen bonding between the -OH and -NH₂ groups is expected to be a dominant force in determining the conformation of this compound. acs.orgnih.gov The strength of this bond can be quantified using methods like NBO analysis or Quantum Theory of Atoms in Molecules (QTAIM).

The molecule also has the potential for significant intermolecular interactions. The -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors, allowing the molecule to form dimers or larger aggregates in condensed phases. nih.gov Furthermore, the thiophene ring can participate in π-stacking interactions, where two aromatic rings align face-to-face or edge-to-face. acs.orgresearchgate.net These non-covalent interactions are crucial for understanding the molecule's crystal packing and its interactions with biological macromolecules. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Ligand-Protein Interactions

While quantum calculations provide detailed information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov By simulating the movement of all atoms according to classical mechanics, MD can explore the molecule's conformational landscape at a given temperature, showing how it flexes, rotates, and transitions between different stable states in a solvent. acs.orgnih.gov This provides a more realistic picture of the molecule's flexibility and the relative populations of its different conformers.

Furthermore, MD simulations are a cornerstone of modern drug design for studying ligand-protein interactions. ntu.edu.sgnih.gov If this compound were a candidate for a biological target, MD simulations could be used to model its binding process. easychair.orgrsc.orgnih.gov Starting from a docked pose, the simulation would show the stability of the binding, identify key hydrogen bonds and hydrophobic interactions with protein residues, and allow for the calculation of binding free energies, providing a theoretical estimation of its binding affinity.

Ligand-Based Computational Drug Design Approaches

Ligand-based computational methods are essential when the three-dimensional structure of a biological target is unknown. These approaches rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active ligands, it is possible to develop models that predict the activity of new, untested compounds.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design that identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that a ligand must possess to bind effectively to its target receptor. dovepress.comnih.gov

For derivatives of this compound, a pharmacophore model would be constructed from a set of analogues with known biological activities. The process involves two main steps: conformational analysis of each molecule to explore possible shapes and subsequent alignment of these conformations to identify common chemical features. dovepress.com For instance, in a study on thiophene-based inhibitors of human monoamine oxidase-B (hMAO-B), a four-point pharmacophore model (AHRR.8) was successfully generated. This model consisted of an aromatic ring, a hydrogen bond acceptor, and two hydrophobic regions, highlighting the critical features for inhibitory action. nih.gov

A hypothetical pharmacophore model for this compound derivatives could identify the following key features:

Aromatic Ring: The 2-thienyl group.

Hydrogen Bond Donor: The primary amine (-NH2) group.

Hydrogen Bond Acceptor: The hydroxyl (-OH) group.

Hydrophobic Feature: The cyclopropyl ring.

This model serves as a 3D query for virtual screening of large chemical databases to find new compounds that match the pharmacophoric requirements and are therefore likely to be active. nih.gov

Table 1: Potential Pharmacophoric Features of this compound

Feature TypeMolecular MoietyRole in Receptor Binding
Aromatic Ring2-Thienyl Groupπ-π stacking or hydrophobic interactions
Hydrogen Bond DonorPrimary Amine (-NH2)Donating a hydrogen to an acceptor site
Hydrogen Bond AcceptorHydroxyl (-OH)Accepting a hydrogen from a donor site
Hydrophobic GroupCyclopropyl Ringvan der Waals or hydrophobic interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org The fundamental goal of QSAR is to predict the activity of new or untested molecules based on their structural properties, known as molecular descriptors. nih.govdrugdesign.org

The QSAR modeling process involves several key steps:

Data Collection: Assembling a diverse set of compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic properties (e.g., partial charges), and topological indices (e.g., molecular connectivity).

Model Development: Using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation that correlates the descriptors with biological activity. nih.gov

Model Validation: Rigorously testing the model's predictive power using statistical techniques like cross-validation. drugdesign.org

In a study of amino-modified perillyl alcohol derivatives, QSAR models were developed to predict antiproliferative activity using machine learning regression techniques. imist.ma Similarly, for a series of this compound derivatives, a QSAR model could take the general form:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

Relevant descriptors might include the lipophilicity (logP), the surface area of the cyclopropyl group, and the electrostatic potential of the thienyl ring. Such a validated model would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced biological effects. mdpi.com

Table 2: Example Molecular Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
PhysicochemicalLogP (Lipophilicity)Membrane permeability and target binding
TopologicalMolecular Connectivity IndexMolecular size and shape
ElectronicDipole MomentPolarity and interaction with receptor fields
StericMolar RefractivityMolecular volume and polarizability

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions, including the synthesis of complex molecules like this compound. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction energy profile.

This analysis is crucial for understanding reaction feasibility, predicting product distributions, and optimizing reaction conditions. For molecules containing highly strained systems like a cyclopropyl ring, computational studies are particularly insightful for predicting reaction pathways, such as ring-opening mechanisms. wikipedia.org The activation of C-C bonds in cyclopropanes by transition metals often proceeds through a metallacyclobutane intermediate, a process that can be modeled computationally. wikipedia.org

Theoretical calculations can determine the geometries and energies of transition states—the highest energy point along a reaction coordinate. researchgate.net For example, in the ring-opening of cyclopropyl derivatives, computational models can compare the energy barriers of different potential pathways, explaining why one product is formed over another. researchgate.netcore.ac.uk Studies on the cyclopropyl radical have used high-accuracy ab initio calculations to investigate its ring-opening dynamics, revealing the nature of the transition state. acs.orgresearchgate.net

In the context of synthesizing the target amino alcohol, computational methods can clarify the stereoselectivity of the reaction. For the enantioselective synthesis of β-amino alcohols, mechanistic proposals often involve catalyst-substrate complexes and transition states that can be modeled to understand the origin of asymmetric induction. nih.govnih.gov Density Functional Theory (DFT) is a common method used to perform these calculations, providing a balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms. researchgate.net

Table 3: Computationally Investigated Parameters in Reaction Mechanisms

ParameterDescriptionSignificance
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur.Determines the reaction rate.
Reaction Energy (ΔG_rxn)The overall energy change from reactants to products.Indicates if a reaction is spontaneous (exergonic) or non-spontaneous (endergonic).
Transition State GeometryThe specific atomic arrangement at the peak of the energy barrier.Provides insight into the bond-making and bond-breaking processes.
Intermediate StructuresThe structures of any stable species formed between reaction steps.Helps to define the stepwise nature of the mechanism.

Chemical Transformations and Derivatization Strategies

Reactions Involving the Primary Amine Functional Group

The primary amine (-NH₂) group is a key site of reactivity, acting as a potent nucleophile and a base. This allows for a variety of derivatization strategies, including acylation, alkylation, amidation, and cyclization reactions to form nitrogen-containing heterocycles.

Acylation, Alkylation, and Amidation Reactions

The nucleophilic character of the primary amine facilitates its reaction with a range of electrophiles to form new carbon-nitrogen bonds.

Acylation: The amine can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine). This reaction converts the primary amine into a more complex secondary amide.

Alkylation: Direct alkylation can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to polyalkylation. chemistrysteps.com A more controlled approach involves reductive amination with aldehydes or ketones, or advanced catalytic methods like hydrogen-borrowing alkylation, which has been successfully applied to 1,2-amino alcohols. nih.gov This latter strategy involves the temporary, catalytic oxidation of the alcohol to a carbonyl, which then forms an imine with the amine that is subsequently reduced in situ. nih.gov

Amidation: The direct formation of an amide bond by reacting the amine with a carboxylic acid is a common transformation. youtube.com While direct heating of an amine and a carboxylic acid can form an amide by driving off water, this often requires harsh conditions. libretexts.orgstackexchange.com More efficient and milder methods employ coupling agents such as carbodiimides (e.g., DCC, EDC) or the use of boron-based reagents like B(OCH₂CF₃)₃, which facilitate the reaction under gentle conditions. acs.orgorganic-chemistry.org

Table 1: Representative Reactions of the Primary Amine Group

Reaction TypeReagent(s)Product Functional Group
AcylationAcetyl Chloride, PyridineN-acetyl (Secondary Amide)
Alkylation (Reductive Amination)Acetone, NaBH₃CNN-isopropyl (Secondary Amine)
AmidationBenzoic Acid, EDC, HOBtN-benzoyl (Secondary Amide)

Cyclization Reactions to Form Nitrogen Heterocycles

The presence of both an amine and a hydroxyl group in a 1,2-relationship makes 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol an ideal precursor for the synthesis of nitrogen-containing heterocycles. These intramolecular or intermolecular cyclization reactions are pivotal in generating compounds with novel ring systems.

The bifunctional nature of the molecule allows it to react with reagents containing two electrophilic centers to form five-membered rings. For example, reaction with phosgene (B1210022) or its equivalents can yield oxazolidinone derivatives. Similarly, reaction with carbon disulfide could lead to the formation of a thiazolidine-2-thione ring system. Catalytic dehydrative cyclization is another powerful strategy for forming nitrogen heterocycles from amino alcohols. researchgate.net Furthermore, ruthenium-catalyzed intramolecular reactions of amino alcohols can be selectively steered to produce either cyclic amines or lactams (cyclic amides), depending on the reaction conditions. rsc.orged.ac.uk Multicomponent reactions involving amino alcohols have also been developed to construct complex heterocyclic frameworks. mdpi.com The strategic cyclization of amino alcohol substrates is a well-established route to various nitrogen heterocycles. researchgate.netnih.gov

Reactions of the Secondary Hydroxyl Functional Group

The secondary hydroxyl (-OH) group is another key reactive center, capable of undergoing a variety of transformations typical of alcohols, such as esterification and etherification. Its position adjacent to a stereocenter also makes its selective oxidation and reduction valuable for stereochemical control and further functionalization.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a classic method for this transformation. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible and often requires removal of water to drive it to completion. chemguide.co.uk Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine provides a high-yielding, non-reversible route to the corresponding ester.

Etherification: The formation of an ether can be achieved through processes like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a leaving group from an alkyl halide in an Sₙ2 reaction. Acid-catalyzed dehydration of primary alcohols can also form symmetrical ethers, though this is less controlled for secondary alcohols. masterorganicchemistry.com Protecting the more nucleophilic amine group may be necessary to achieve selective etherification at the hydroxyl site.

Table 2: Representative Reactions of the Secondary Hydroxyl Group

Reaction TypeReagent(s)Product Functional Group
EsterificationPropanoic Anhydride, DMAPPropanoate Ester
Etherification (Williamson)1. NaH; 2. Methyl IodideMethyl Ether

Selective Oxidation and Reduction Transformations

Selective Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, cyclopropyl(thiophen-2-yl)methanone. A variety of modern oxidizing agents can achieve this transformation with high selectivity, minimizing side reactions with the amine or thiophene (B33073) ring. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern oxidation (oxalyl chloride, DMSO, triethylamine) are effective. organic-chemistry.orgorganic-chemistry.org Catalytic methods, for instance using TEMPO with a co-oxidant like sodium hypochlorite, offer a greener alternative for the selective oxidation of secondary alcohols. nih.gov The presence of the primary amine may necessitate the use of a protecting group (e.g., Boc, Cbz) prior to oxidation to prevent undesired reactions. The selective oxidation of one hydroxyl group among many in complex polyols has been achieved using specific ruthenium catalysts, highlighting the potential for high chemoselectivity. nih.gov

Reduction Transformations: As the hydroxyl group is already in a reduced state, "reduction" typically refers to its removal (deoxygenation). This is a more challenging transformation, often requiring a two-step process. The alcohol can first be converted into a better leaving group, such as a tosylate, and then subjected to reduction with a hydride reagent like lithium aluminum hydride.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropyl ring, while generally stable, possesses significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. This reactivity can be harnessed to generate linear carbon chains or larger ring systems.

The ring is activated towards cleavage by the adjacent hydroxyl group and the thiophene ring. Ring-opening can be initiated by electrophiles, nucleophiles, or radical species. nih.gov

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropylcarbinyl system can undergo rearrangement. Protonation of the hydroxyl group, followed by its departure as water, would generate a cyclopropylcarbinyl cation. This cation is notoriously unstable and can rearrange through ring-opening to form cyclobutyl or homoallylic cations, which are then trapped by a nucleophile. wikipedia.org This process allows for the transformation of the cyclopropylmethyl scaffold into cyclobutanol (B46151) or homoallylic alcohol derivatives. nih.gov Brønsted acids have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes. scispace.com

Radical Ring-Opening: The cyclopropyl ring can also undergo ring-opening via radical pathways. This can be initiated by radical species that add to the ring, leading to cleavage of a C-C bond to form a more stable, delocalized radical intermediate. nih.gov

Transition Metal-Catalyzed Reactions: Palladium-catalyzed reactions have been shown to induce the ring-opening of cyclopropyl diol derivatives, where the presence and position of hydroxyl groups can direct the regioselectivity of the C-C bond cleavage. acs.org

The specific outcome of these ring-opening reactions is highly dependent on the reagents, catalysts, and reaction conditions employed, offering a rich field for synthetic exploration.

Catalytic and Non-Catalytic Ring-Opening Reactions

The cyclopropane (B1198618) ring in this molecule is susceptible to ring-opening reactions under both catalytic and non-catalytic conditions, driven by the release of inherent ring strain (approximately 115 kJ/mol). The specific outcome of these reactions is heavily influenced by the reagents and reaction conditions.

Acid-Catalyzed and Electrophilic Ring-Opening: Under acidic conditions, the amino and hydroxyl groups can be protonated, which can facilitate the cleavage of the cyclopropane ring. The cyclopropylcarbinyl cation that may form is prone to rearrangement, leading to ring-expanded products such as cyclobutene (B1205218) or homoallylic systems. nih.govyoutube.com For instance, treatment of aminocyclopropanes with electrophilic halogenating agents like N-iodosuccinimide (NIS) can trigger ring-opening to yield functionalized piperidine (B6355638) derivatives. epfl.ch While often requiring harsh conditions, these reactions provide a pathway to more complex heterocyclic structures. epfl.ch

Lewis Acid and Transition Metal Catalysis: Lewis acids can activate the cyclopropane ring, particularly in donor-acceptor systems, making it susceptible to nucleophilic attack. A highly efficient asymmetric ring-opening of cyclopropyl ketones, which are structurally related to the target molecule, has been achieved with nucleophiles like thiols, alcohols, and carboxylic acids using a chiral N,N'-dioxide/Scandium(III) catalyst. nih.govresearchgate.net This methodology allows for the stereocontrolled introduction of new functional groups. Similarly, transition metals can mediate ring-opening through the formation of metallacycle intermediates. nih.gov

Thermal and Radical Reactions: Thermally induced rearrangements of cyclopropyl ketones can lead to the formation of 4,5-dihydrofurans via a diradical mechanism. arkat-usa.org The cyclopropylmethyl radical itself is known to undergo extremely rapid ring-opening to the but-3-enyl radical, a property often used as a mechanistic probe in chemical and enzymatic reactions. psu.edu The rate and regioselectivity of this radical ring-opening are influenced by substituents on both the cyclopropane ring and the carbinol carbon. psu.edu

Table 1: Representative Ring-Opening Reactions of Cyclopropyl Systems
Reaction TypeCatalyst/ReagentTypical Nucleophile/ConditionsProduct TypeReference
Asymmetric Ring-OpeningChiral N,N'-Dioxide/Sc(OTf)₃Thiols, Alcohols, Carboxylic AcidsChiral γ-functionalized ketones nih.govresearchgate.net
Electrophilic Ring-OpeningN-Iodosuccinimide (NIS)Intramolecular trappingHalogenated piperidines epfl.ch
Cationic RearrangementBrønsted or Lewis Acids-Homoallylic systems nih.gov
Thermal RearrangementHeat (e.g., 120°C)-Dihydrofurans arkat-usa.org

Cycloaddition Reactions Involving the Cyclopropane Ring

The cyclopropane ring, particularly when activated by donor (amino, hydroxyl) and acceptor (thienyl) groups, can act as a three-carbon (C3) synthon in various cycloaddition reactions. These transformations are powerful tools for the rapid construction of five- and six-membered rings.

[3+2] Cycloadditions: Donor-acceptor (D-A) cyclopropanes are well-established partners in formal [3+2] cycloaddition reactions with a range of dipolarophiles. nih.govresearchgate.net Under Lewis acid catalysis (e.g., Sn(OTf)₂, Sc(OTf)₃), the cyclopropane ring can open to form a 1,3-zwitterionic intermediate that is trapped by components such as aldehydes, imines, isocyanates, or thiocarbonyls to yield highly substituted five-membered heterocycles. acs.orgcaltech.eduresearchgate.net For example, reactions with isothiocyanates can produce substituted imidazolidine-2-thiones. caltech.edu Photocatalytic methods using visible light have also been developed for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, proceeding through a radical anion intermediate. nih.gov

Higher-Order Cycloadditions: Beyond [3+2] cycloadditions, aminocyclopropanes can participate in more complex, multicomponent reactions. A notable example is the rhodium-catalyzed (3+1+2) carbonylative cycloaddition with alkynes. nih.gov This process is triggered by the oxidative addition of the rhodium catalyst into a C-C bond of the cyclopropane ring and proceeds with high enantioselectivity when using appropriate chiral ligands. nih.gov Palladium catalysts have also been employed to mediate [3+2] cycloadditions of vinylcyclopropanes with imine derivatives, leading to spirocyclic cyclopentanes. rsc.org

Table 2: Cycloaddition Reactions with Donor-Acceptor Cyclopropanes
Cycloaddition TypeCatalyst/ConditionsReaction PartnerProductReference
[3+2]Sn(OTf)₂Isothiocyanates, CarbodiimidesImidazolidines caltech.edu
[3+2]Visible Light Photocatalysis (Ru(bpy)₃²⁺)OlefinsCyclopentanes nih.gov
[3+1+2][Rh(cod)₂]OTf / Chiral Ligand, COAlkynesCyclohexenones nih.gov
[3+2]Pd(0) / Chiral LigandIminesSpiro-cyclopentyl-pyrrolidines rsc.org

Functionalization of the 2-Thienyl Ring

The 2-thienyl ring is an aromatic heterocycle that can undergo a variety of functionalization reactions, allowing for the introduction of diverse substituents to modify the molecule's properties.

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate arenium ion. Substitution typically occurs preferentially at the C5 position (ortho to the sulfur and para to the existing substituent), which is the most activated site. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to the functionalization of the thiophene ring. The C-H bonds of the thiophene ring, particularly at the C5 position, can be directly activated and coupled with various partners. Alternatively, the thiophene ring can first be halogenated (e.g., brominated) to provide a handle for classic cross-coupling reactions.

The Suzuki-Miyaura cross-coupling has been successfully used for the synthesis of functionalized cyclopropylthiophenes. nih.govmdpi.com Using a palladium(II) acetate/SPhos catalytic system, bromothiophenes can be coupled with potassium cyclopropyltrifluoroborate (B8364958) to install a cyclopropyl group, showcasing the utility of this reaction for building complex thiophene-containing molecules. mdpi.com Other cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, can similarly be employed to introduce alkenyl, alkynyl, and amino groups, respectively.

Derivatization at the Sulfur Atom (e.g., S-oxidation)

The sulfur atom in the thiophene ring can be oxidized to form thiophene-S-oxides and subsequently thiophene-S,S-dioxides (sulfones). This transformation significantly alters the electronic properties of the ring, converting the electron-rich thiophene into an electron-poor system. Thiophene-S-oxides are often unstable intermediates but can be trapped in cycloaddition reactions where they act as potent dienes. The oxidation is typically achieved using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA). This S-oxidation is also a known metabolic pathway for many thiophene-containing drugs.

Stereoselective Chemical Modifications and Interconversions

The target molecule possesses two stereocenters (at C1 of the cyclopropyl ring and the adjacent carbinol carbon), meaning it can exist as multiple stereoisomers. The synthesis and modification of this molecule in a stereoselective manner are crucial for applications where a single enantiomer or diastereomer is required.

Chiral Resolution: A common strategy to obtain enantiomerically pure amino alcohols is through chiral resolution of a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation via crystallization. wikipedia.org Another powerful technique is semipreparative high-performance liquid chromatography (HPLC) using a chiral stationary phase, which can effectively separate enantiomers. nih.govcsic.es Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another viable approach. rsc.org

Asymmetric Synthesis: Stereoselective synthesis aims to create a specific stereoisomer from the outset. The synthesis of chiral cyclopropyl α-amino acids has been achieved through methods like cobalt-catalyzed radical cyclopropanation of dehydroaminocarboxylates. nih.gov The use of chiral auxiliaries is another established strategy for controlling stereochemistry during the construction of the core structure. rsc.org Furthermore, the asymmetric ring-opening reactions discussed previously (Section 5.3.1) represent a method for stereoselective modification, converting a prochiral or racemic cyclopropyl ketone into a chiral, functionalized product. nih.gov

Biological Activity and Mechanistic Research in Vitro Focus

In Vitro Molecular Target Engagement and Binding Affinity Studies

To characterize the pharmacological profile of a novel compound such as 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, initial in vitro studies would typically involve assessing its binding affinity for a range of biological targets.

Receptor Binding Assays (e.g., GPR88, NMDA, Opioid Receptors)

Radioligand binding assays are a common technique used to determine the affinity of a compound for specific receptors. In these assays, a radiolabeled ligand with known affinity for the target receptor is competed with the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

For a compound with structural motifs like a cyclopropyl (B3062369) group and a thienyl ring, which are present in various neurologically active agents, a panel of central nervous system receptors would be relevant for screening. This would include G-protein coupled receptors like the orphan receptor GPR88 and opioid receptors (μ, δ, and κ), as well as ion channels such as the N-methyl-D-aspartate (NMDA) receptor. However, no publically available data from such binding assays for this compound currently exists.

Enzyme Inhibition and Activation Profiling (e.g., DPP-IV, Acetylcholinesterase, Protein Kinases, COX enzymes, Reverse Transcriptase)

Beyond receptor binding, the effect of a compound on various enzymes is crucial to understanding its potential therapeutic effects and off-target activities. A standard approach involves in vitro enzyme activity assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

A broad panel of enzymes would be screened to build a comprehensive profile. This could include proteases like Dipeptidyl peptidase-IV (DPP-IV), hydrolases such as Acetylcholinesterase, various Protein Kinases involved in signaling pathways, Cyclooxygenase (COX) enzymes implicated in inflammation, and viral enzymes like Reverse Transcriptase. At present, there is no published research documenting the inhibitory or activating effects of this compound on these or any other enzymes.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. This involves the systematic modification of the chemical structure and the subsequent evaluation of the biological effects of these new analogs.

Design and Synthesis of Analogs for SAR Derivations

To explore the SAR of this compound, medicinal chemists would design and synthesize a series of analogs. This could involve modifications at several key positions:

The Cyclopropyl Group: Altering the ring size (e.g., to cyclobutyl or cyclopentyl) or introducing substituents on the ring.

The Thienyl Ring: Replacing it with other aromatic or heteroaromatic rings (e.g., phenyl, furanyl, pyridyl) or modifying its substitution pattern.

The Aminoethanol Moiety: Varying the substituents on the nitrogen atom (e.g., mono- or di-alkylation), altering the length of the ethanol chain, or modifying the stereochemistry of the chiral centers.

The synthesis of such analogs would be guided by computational modeling and an understanding of the potential target's binding pocket.

Correlation of Structural Features with In Vitro Biological Responses

Once a library of analogs is synthesized, each compound would be subjected to the same in vitro biological assays as the parent compound. The resulting data, such as binding affinities (Ki) or enzyme inhibition constants (IC50), would then be compiled. By comparing the biological activity of the analogs with their structural modifications, researchers can deduce which chemical features are essential for activity, which ones can be modified to enhance potency or selectivity, and which lead to a loss of activity. This iterative process of design, synthesis, and testing is crucial for the development of optimized drug candidates. To date, no such SAR studies for this compound have been reported in the scientific literature.

Mechanistic Elucidation of In Vitro Biological Interactions

Should initial screening identify significant biological activity, further in vitro studies would be necessary to elucidate the mechanism of action. If the compound shows high affinity for a particular receptor, functional assays would be conducted to determine if it acts as an agonist, antagonist, or allosteric modulator. For example, for a GPCR, assays measuring downstream signaling events like cAMP production or calcium mobilization would be employed. If the compound inhibits an enzyme, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Without initial binding or activity data for this compound, no mechanistic studies have been undertaken.

In Vitro Metabolic Pathways and Biotransformation Profiling

The biotransformation of xenobiotics, including this compound, is a critical process that determines their pharmacokinetic properties. This process is broadly divided into Phase I and Phase II metabolic reactions. In vitro studies using liver microsomes and other cellular systems are instrumental in elucidating these pathways.

Phase I Metabolic Transformations (e.g., Oxidation of Thiophene (B33073) Ring)

Phase I reactions introduce or expose functional groups on a substrate, typically making the molecule more polar. nih.gov These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net For compounds containing a thiophene ring, such as this compound, oxidation is a primary metabolic route. wikipedia.orgacs.org

The metabolism of the thiophene moiety can lead to the formation of reactive metabolites. acs.org Research on other thiophene-containing drugs, like tienilic acid, has shown that CYP enzymes, particularly CYP2C9, can oxidize the thiophene ring. nih.govnih.gov This oxidation can occur at two primary sites: the sulfur atom, leading to a thiophene-S-oxide, or the carbon atoms of the ring, often resulting in hydroxylation. wikipedia.orgnih.gov

The primary oxidative transformations anticipated for this compound include:

Thiophene S-oxidation: The sulfur atom in the thiophene ring can be oxidized to form a thiophene-S-oxide intermediate. These intermediates are often unstable and can be highly reactive. acs.orgnih.gov

Ring Hydroxylation: The thiophene ring can undergo hydroxylation, most commonly at the C5 position, which is electronically favored for electrophilic attack. This results in the formation of a more polar hydroxylated metabolite. nih.gov Studies on similar compounds have confirmed that this hydroxylation is a major metabolic pathway mediated by cytochrome P-450-dependent monooxygenases. nih.gov

These metabolic steps are crucial as they can significantly alter the biological activity of the parent compound and prepare it for subsequent Phase II reactions.

Potential TransformationMetabolite TypeKey Enzymes InvolvedSignificance
Oxidation of Thiophene SulfurThiophene-S-oxideCytochrome P450 (e.g., CYP2C9)Formation of a potentially reactive intermediate. acs.orgnih.gov
Hydroxylation of Thiophene Ring (C5-position)5-Hydroxy-thienyl derivativeCytochrome P450 (e.g., CYP2C9)Increases polarity and facilitates Phase II conjugation. nih.gov

Phase II Metabolic Transformations (e.g., Conjugation Reactions)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. uomus.edu.iq This process, catalyzed by transferase enzymes, generally results in more water-soluble and biologically inactive compounds that are readily excreted. nottingham.ac.ukjove.comwikipedia.org The structure of this compound, featuring both a hydroxyl (-OH) and a primary amino (-NH2) group, provides active sites for conjugation reactions. wikipedia.org

The likely Phase II transformations for this compound and its Phase I metabolites include:

Glucuronidation: This is one of the most common Phase II reactions, where glucuronic acid is attached to the molecule. upol.cz The hydroxyl group of the parent compound or its hydroxylated metabolite is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. drughunter.com

Sulfation: The transfer of a sulfonate group, catalyzed by sulfotransferases (SULTs), is another key conjugation pathway. upol.cz The hydroxyl group can undergo sulfation to form a sulfate conjugate, which significantly increases water solubility. uomus.edu.iq

Acetylation: The primary amino group can be a target for N-acetyltransferases (NATs), which catalyze the transfer of an acetyl group. drughunter.com

Glutathione Conjugation: Reactive electrophilic metabolites, such as the thiophene-S-oxide formed during Phase I, can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). wikipedia.orgdrughunter.com This is a critical pathway for neutralizing potentially toxic intermediates. uomus.edu.iq

Conjugation ReactionFunctional GroupEnzyme FamilyEndogenous Co-substrateResulting Conjugate
GlucuronidationHydroxyl (-OH)UGTsUDP-glucuronic acidO-glucuronide
SulfationHydroxyl (-OH)SULTsPAPS (3'-phosphoadenosine-5'-phosphosulfate)Sulfate ester
AcetylationAmino (-NH2)NATsAcetyl-CoAN-acetyl derivative
Glutathione ConjugationReactive Intermediate (e.g., Thiophene-S-oxide)GSTsGlutathione (GSH)Glutathione adduct

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. preprints.orgnih.gov This analysis provides insights into the binding affinity, mode of interaction, and potential biological activity of the compound.

For this compound, a hypothetical docking study would analyze how its distinct structural features interact with the amino acid residues within a protein's active site. The key interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are potent hydrogen bond donors and acceptors. They can form strong hydrogen bonds with polar amino acid residues such as serine, threonine, aspartate, and glutamate, which is crucial for anchoring the ligand in the binding pocket.

Hydrophobic Interactions: The cyclopropyl and thiophene rings are nonpolar and can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, valine, and phenylalanine. nih.gov

Pi-Stacking Interactions: The aromatic thiophene ring can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.

The results of a molecular docking simulation are often expressed as a binding energy or docking score, where a more negative value indicates a stronger, more favorable interaction. researchgate.net Analysis of these interactions helps in understanding the structural basis of the compound's activity and can guide the design of more potent analogues.

Structural Moiety of LigandPotential Interaction TypeInteracting Amino Acid Residues (Examples)Significance in Binding
Hydroxyl Group (-OH)Hydrogen Bond (Donor/Acceptor)Ser, Thr, Asp, Glu, HisKey anchoring interaction, provides specificity.
Amino Group (-NH2)Hydrogen Bond (Donor)Asp, Glu (as acceptor backbone carbonyls)Contributes to binding affinity and orientation.
Thiophene RingHydrophobic Interaction, π-π StackingPhe, Tyr, Trp, Leu, ValStabilizes the complex within the binding pocket.
Cyclopropyl GroupHydrophobic Interaction, van der WaalsAla, Val, Leu, IleOccupies hydrophobic sub-pockets, enhancing affinity.

Applications in Advanced Organic Synthesis, Medicinal Chemistry, and Materials Science

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality and dense functionality of 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol make it a highly sought-after chiral building block for the stereoselective synthesis of intricate molecular architectures. The precise spatial arrangement of its amino and hydroxyl groups, coupled with the reactivity of the cyclopropyl (B3062369) and thienyl rings, provides a powerful platform for constructing complex stereocenters.

Precursors for Alkaloids and Unusual Amino Acids

While direct synthesis of specific natural alkaloids using this compound is not extensively documented in publicly available literature, its structural motifs are present in various alkaloid frameworks. The vicinal amino alcohol functionality is a common feature in numerous alkaloids, and the cyclopropyl ring offers a unique conformational rigidity and a potential site for further synthetic transformations. Theoretical synthetic pathways can be envisioned where the amino and hydroxyl groups are elaborated to form the core structures of certain alkaloid classes.

Similarly, this compound serves as a valuable precursor for the synthesis of unusual amino acids, particularly those incorporating cyclopropyl and thienyl moieties. These non-proteinogenic amino acids are of great interest in medicinal chemistry for their ability to introduce conformational constraints and novel pharmacophoric features into peptides, leading to enhanced biological activity and stability. The synthesis of such amino acids can be achieved through various transformations of the amino and hydroxyl groups of the parent molecule, followed by oxidation to the corresponding carboxylic acid.

Target Molecule Class Key Structural Contribution from Precursor Potential Synthetic Transformation
AlkaloidsVicinal amino alcohol core, cyclopropyl group for conformational rigidityCyclization, ring expansion, functional group interconversion
Unusual Amino AcidsCyclopropyl and thienyl side chains, stereocenterOxidation of the primary alcohol to a carboxylic acid

Components in Spirocyclic and Fused Heterocyclic Systems

The reactivity of the amino and hydroxyl groups in this compound makes it an excellent candidate for the construction of spirocyclic and fused heterocyclic systems. These complex three-dimensional structures are of significant interest in drug discovery due to their structural novelty and potential to interact with biological targets in a highly specific manner.

The amino alcohol moiety can participate in cyclization reactions with bifunctional reagents to form a variety of heterocyclic rings. For instance, reaction with ketones or aldehydes can lead to the formation of oxazolidine (B1195125) rings, which can be further elaborated into more complex spirocyclic or fused systems. The presence of the cyclopropyl and thienyl groups adds further dimensions of structural diversity to the resulting heterocyclic frameworks.

Integration into Privileged Scaffolds (e.g., Thienopyrimidines, Quinolones)

The structural elements of this compound make it a prime candidate for incorporation into privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets.

Thienopyrimidines: The 2-aminothiophene substructure is a key starting point for the synthesis of thienopyrimidines, a class of fused heterocycles with a broad range of biological activities, including kinase inhibition and antimicrobial effects. While many syntheses of thienopyrimidines start from simpler 2-aminothiophene-3-carbonitriles or -carboxylates, the amino group of this compound could, in principle, be utilized in cyclization reactions with appropriate reagents to form the pyrimidine (B1678525) ring, leading to novel thienopyrimidine derivatives with a chiral cyclopropyl-hydroxyethyl side chain.

Quinolones: The cyclopropyl group is a well-established and important substituent in the quinolone class of antibiotics, significantly enhancing their antibacterial potency. The 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a hallmark of many potent antibacterial agents. The amino alcohol portion of the subject compound could be envisioned as a modifiable side chain at various positions of the quinolone scaffold, potentially leading to new derivatives with improved pharmacological profiles.

Privileged Scaffold Potential Point of Integration Anticipated Impact
ThienopyrimidinesFormation of the pyrimidine ring using the amino groupIntroduction of a chiral, functionalized side chain
QuinolonesAs a side chain on the quinolone coreModulation of antibacterial activity and pharmacokinetic properties

Application in Asymmetric Catalyst and Chiral Ligand Design

The chiral 1,2-amino alcohol framework is a cornerstone of many successful chiral ligands and catalysts for asymmetric synthesis. The ability of the amino and hydroxyl groups to coordinate to metal centers in a defined stereochemical arrangement is crucial for inducing enantioselectivity in a wide range of chemical transformations.

This compound is a promising candidate for the development of novel chiral ligands. The thiophene (B33073) ring offers an additional heteroatom for metal coordination, potentially leading to ligands with unique bite angles and electronic properties. The cyclopropyl group can impart steric bulk and conformational rigidity, which are often beneficial for achieving high levels of stereocontrol. These ligands could find applications in asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. For instance, complexes of this amino alcohol with metals like copper have the potential to catalyze asymmetric aldol (B89426) reactions and other related transformations.

Role in Functional Material Preparation

The incorporation of thiophene-containing molecules into polymers and other materials is a burgeoning area of research, driven by the interesting electronic and optical properties of the thiophene ring. While the direct use of this compound in functional materials is not yet established, its structure presents intriguing possibilities.

The thienyl group can be polymerized or incorporated into conjugated systems to create materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chiral amino alcohol moiety could introduce chiroptical properties to these materials, making them suitable for applications in areas such as chiral sensing and asymmetric catalysis. The amino group also provides a site for cross-linking or for grafting onto other polymer backbones, allowing for the fine-tuning of the material's properties.

Q & A

Q. What established synthetic routes are available for 2-Amino-1-cyclopropyl-1-(2-thienyl)ethanol, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step strategies:

  • Cyclopropane Ring Formation : Use of cyclopropanation reagents (e.g., Simmons–Smith reagents) or strain-driven ring-opening reactions. For thienyl groups, Friedel–Crafts alkylation or nucleophilic substitution may anchor the thiophene moiety .
  • Aminoethanol Backbone : Reductive amination or hydroxylamine-mediated pathways are common. Protecting groups (e.g., Boc for amines) prevent side reactions.
  • Key Parameters :
    • Temperature : Cyclopropanation often requires low temperatures (−20°C to 0°C) to minimize ring strain-induced side products.
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .
    • Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity for thienyl attachment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), thienyl (δ 6.5–7.5 ppm), and ethanolamine protons (δ 3.0–4.0 ppm). Coupling constants (e.g., J = 5–8 Hz for cyclopropyl) confirm stereochemistry .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities. ESI-MS in positive ion mode detects [M+H]⁺ with expected m/z (e.g., 212.3 for C₉H₁₃NOS) .
  • X-ray Crystallography : Resolves absolute configuration, critical for chiral centers in the cyclopropyl and ethanolamine groups .

Q. How should researchers assess the compound’s stability under varying pH, temperature, and solvent conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC analysis (25–200°C) identifies decomposition points. Store at −20°C in inert atmospheres to prevent oxidation .
  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C for 24h). Monitor via HPLC for degradation products (e.g., cyclopropane ring-opening species) .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and buffers. Prefer anhydrous ethanol for reactions to avoid hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and receptor expression levels. Use positive controls (e.g., known β-adrenergic agonists) to calibrate dose-response curves .
  • Metabolic Interference : Perform hepatocyte microsome assays to identify CYP450-mediated metabolites that may mask activity.
  • Data Normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability in compound purity .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to adrenergic receptors. Focus on hydrogen bonding with ethanolamine hydroxyl and amine groups .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the cyclopropyl-thienyl moiety in lipid bilayers.
  • QSAR Modeling : Coramine substituent libraries to optimize logP and polar surface area for blood-brain barrier penetration .

Q. What strategies mitigate challenges in stereoselective synthesis of the cyclopropyl-thienyl ethanolamine core?

Methodological Answer:

  • Chiral Auxiliaries : Employ Evans oxazolidinones to control amino alcohol stereochemistry.
  • Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation of ketone intermediates to achieve >90% enantiomeric excess .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral acids (e.g., tartaric acid) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.